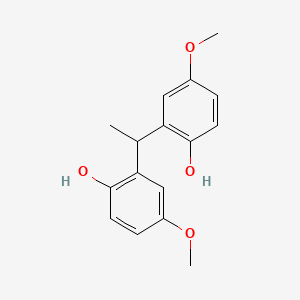
Phenol, 2,2'-ethylidenebis[4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-ethylidenebis[4-methoxy-] is an organic compound with the molecular formula C16H18O4. It is a type of bisphenol, which means it contains two phenol groups connected by an ethylidene bridge. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-ethylidenebis[4-methoxy-] can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with acetaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the ethylidene bridge between the two phenol groups.
Industrial Production Methods
In industrial settings, the production of phenol, 2,2’-ethylidenebis[4-methoxy-] often involves large-scale reactions using similar condensation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-ethylidenebis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro or halogenated derivatives of the original compound
Aplicaciones Científicas De Investigación
Phenol, 2,2’-ethylidenebis[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of phenol, 2,2’-ethylidenebis[4-methoxy-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with proteins and enzymes, affecting their function. The compound’s reactivity also allows it to participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Phenol, 2,2’-ethylidenebis[4-methoxy-] can be compared with other bisphenols, such as bisphenol A (BPA) and bisphenol S (BPS). While all these compounds contain two phenol groups, the nature of the connecting bridge and the presence of additional substituents can significantly influence their chemical properties and applications.
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol S (BPS)
- Bisphenol F (BPF)
Phenol, 2,2’-ethylidenebis[4-methoxy-] is unique due to its specific ethylidene bridge and methoxy substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
106131-29-7 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-4-methoxyphenol |
InChI |
InChI=1S/C16H18O4/c1-10(13-8-11(19-2)4-6-15(13)17)14-9-12(20-3)5-7-16(14)18/h4-10,17-18H,1-3H3 |
Clave InChI |
FUYCENQBONZYEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)OC)O)C2=C(C=CC(=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
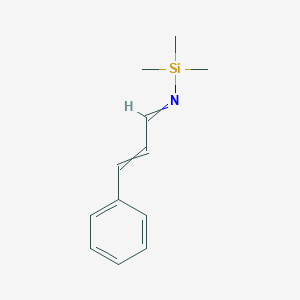

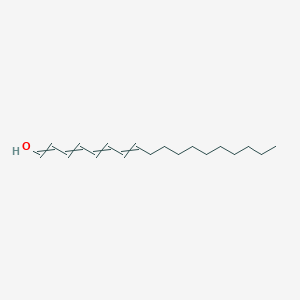

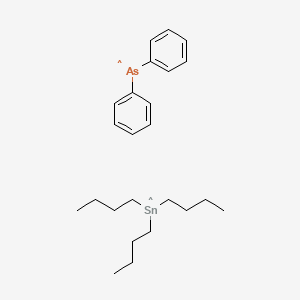


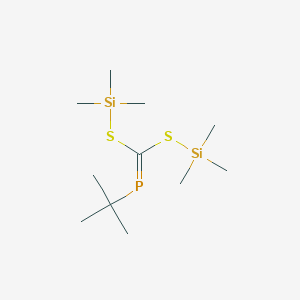
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
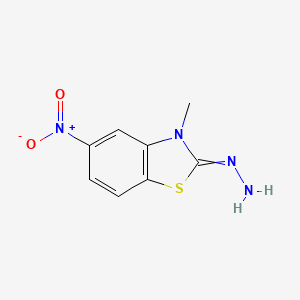
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
